molecular formula C25H21N3O2 B10981990 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide

Cat. No.: B10981990
M. Wt: 395.5 g/mol
InChI Key: VHVWABWCIWGCED-UHFFFAOYSA-N
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Description

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features two indole moieties connected by an acetamide linkage, with one indole ring substituted with a benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of 2-[5-(hydroxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide.

    Substitution: Formation of 2-[5-(substituted)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide derivatives.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in regulating mood, appetite, and sleep .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide is unique due to its dual indole structure connected by an acetamide linkage, which imparts distinct chemical and biological properties. This structural feature allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C25H21N3O2/c29-25(27-21-6-8-23-19(14-21)10-12-26-23)16-28-13-11-20-15-22(7-9-24(20)28)30-17-18-4-2-1-3-5-18/h1-15,26H,16-17H2,(H,27,29)

InChI Key

VHVWABWCIWGCED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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